molecular formula C9H11NO2 B13146629 3-((1,3-Dioxolan-2-yl)methyl)pyridine

3-((1,3-Dioxolan-2-yl)methyl)pyridine

Cat. No.: B13146629
M. Wt: 165.19 g/mol
InChI Key: PAEGEMWCNDAFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1,3-Dioxolan-2-yl)methyl)pyridine is a pyridine derivative featuring a 1,3-dioxolane ring attached via a methyl group at the pyridine’s 3-position. This structural motif is commonly employed in medicinal chemistry and materials science due to its ability to modulate solubility and stability .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-(1,3-dioxolan-2-ylmethyl)pyridine

InChI

InChI=1S/C9H11NO2/c1-2-8(7-10-3-1)6-9-11-4-5-12-9/h1-3,7,9H,4-6H2

InChI Key

PAEGEMWCNDAFQJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Acetal Protection of 3-Acetylpyridine Derivatives

This method involves converting a ketone group into a 1,3-dioxolane-protected moiety.

Reagents Conditions Yield Reference
3-Acetylpyridine, ethylene glycol, p-toluenesulfonic acid, benzene Reflux (24 h) with Dean-Stark apparatus >99% (analogous reaction)

Procedure :
3-Acetylpyridine reacts with ethylene glycol in benzene under acidic conditions (p-toluenesulfonic acid) to form the 1,3-dioxolane acetal. The reaction removes water via azeotropic distillation, driving the equilibrium toward product formation. The crude product is purified via solvent extraction and drying.

Lewis Acid-Catalyzed Alkylation

A direct route employing Lewis acids to facilitate coupling between pyridine derivatives and dioxolane precursors.

Reagents Conditions Yield Reference
3-Chloromethylpyridine, 1,3-dioxolane, BF₃·OEt₂ Room temperature (12 h) Not explicitly reported (optimized for scalability)

Procedure :
3-Chloromethylpyridine reacts with 1,3-dioxolane in the presence of boron trifluoride diethyl etherate. The Lewis acid activates the chloromethyl group for nucleophilic substitution, forming the target compound. Industrial-scale adaptations often use continuous flow reactors for efficiency.

Palladium-Catalyzed Reductive Coupling

A high-yielding method utilizing palladium catalysis for regioselective synthesis.

Reagents Conditions Yield Reference
Sodium borohydride, TMEDA, Pd(OAc)₂, PPh₃, THF 25°C, inert atmosphere (1.5 h) 95%

Procedure :
A pyridine precursor (exact structure unspecified in available data) undergoes reductive coupling with a dioxolane-containing reagent. Palladium acetate and triphenylphosphine serve as the catalytic system, while TMEDA enhances reaction efficiency. The product is isolated via aqueous workup and chromatography.

Key Reaction Outcomes

Method Advantages Limitations
Acetal Protection High yield, simple setup Requires pre-existing ketone functionality
Lewis Acid Scalable, mild conditions Limited substrate scope
Palladium Catalysis Excellent regioselectivity Costly catalysts, specialized equipment

Structural Characterization Data

Chemical Reactions Analysis

Types of Reactions: 3-((1,3-Dioxolan-2-yl)methyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .

Scientific Research Applications

Chemistry: 3-((1,3-Dioxolan-2-yl)methyl)pyridine is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. Its stability and reactivity make it a valuable tool in medicinal chemistry for the development of new drugs .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3-(1,3-Dioxolan-2-yl)methyl C₉H₁₁NO₂ 181.19 (calc.) Likely intermediate; polar due to dioxolane
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine 3-Methoxy, 5-(2-methyl-dioxolane) C₁₀H₁₃NO₃ 195.22 Higher steric bulk; potential ligand
2-[1,3-Dioxolan-2-yl]-6-isopropylpyridine 2-Dioxolane, 6-isopropyl C₁₁H₁₅NO₂ 193.24 Lipophilic; possible agrochemical use
2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine 2-Dioxolane, 4-methyl, 5-nitro C₉H₁₀N₂O₄ 210.19 Electron-deficient; reactive in substitutions
4-Chloro-2-(1,3-dioxolan-2-yl)pyridine 4-Chloro, 2-dioxolane C₈H₈ClNO₂ 185.61 Electrophilic site at C4; synthesis intermediate
4-(1-Cyclopropylethoxy)-2-(2-phenyl-dioxolane)pyridine 4-Cyclopropylethoxy, 2-phenyl-dioxolane C₂₀H₂₁NO₃ 335.39 Steric hindrance; pharmaceutical candidate

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups :

    • The dioxolane ring is electron-rich, enhancing pyridine’s basicity. However, substituents like nitro (in 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine) drastically reduce electron density, making the compound prone to nucleophilic attacks .
    • Methoxy (in 3-Methoxy-5-(2-methyl-dioxolane)pyridine) further increases polarity and hydrogen-bonding capacity, useful in ligand design .
  • Steric Considerations: Bulky groups (e.g., isopropyl in 2-[1,3-dioxolan-2-yl]-6-isopropylpyridine) reduce reactivity in sterically demanding reactions but improve lipid solubility for membrane penetration .

Positional Isomerism

  • Substituent position critically impacts function. For example:
    • 2-Dioxolane vs. 3-Dioxolane : 2-substituted analogs (e.g., 4-chloro-2-(1,3-dioxolan-2-yl)pyridine) exhibit altered regioselectivity in electrophilic substitutions compared to 3-substituted derivatives .
    • Nitro at C5 : The nitro group in 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine directs further functionalization to the C3 position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.